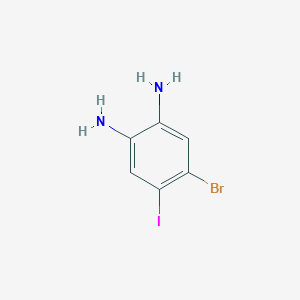

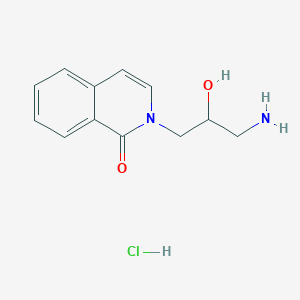

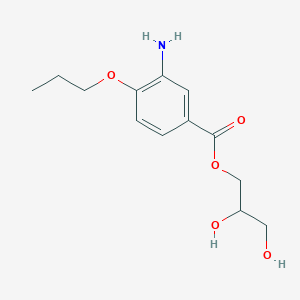

![molecular formula C15H17N5O B1384183 4-Amino-1-tert-butyl-3-(2-hydroxyphényl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1027572-46-8](/img/structure/B1384183.png)

4-Amino-1-tert-butyl-3-(2-hydroxyphényl)-1H-pyrazolo[3,4-d]pyrimidine

Vue d'ensemble

Description

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of an amino group, a tert-butyl group, and a hydroxyphenyl group attached to a pyrazolo[3,4-d]pyrimidine core

Applications De Recherche Scientifique

Inhibition des tyrosine kinases de la famille Src

Ce composé est un puissant inhibiteur des tyrosine kinases de la famille Src, qui jouent un rôle crucial dans la régulation des processus cellulaires tels que la croissance, la différenciation et la survie. Il est particulièrement sélectif pour le mutant I338G v-Src, avec une valeur de CI50 de 1,5 nM, contre 1,0 µM pour le v-Src de type sauvage . Cette sélectivité en fait un outil précieux pour étudier le rôle des kinases de la famille Src dans le cancer et d'autres maladies.

Recherche sur les médicaments antinéoplasiques

Dans le contexte des médicaments antinéoplasiques comme la doxorubicine, ce composé sert d'inhibiteur capable de discriminer entre la réductase carbonylée 1 (CBR1) et la réductase aldo-céto (AKR1C3). La CBR1 est une réductase de la doxorubicine hépatique prédominante, et l'inhibition par ce dérivé de pyrazolopyrimidine suggère son rôle potentiel dans la modulation du métabolisme de la doxorubicine et éventuellement dans l'affectation de son efficacité et de sa toxicité .

Développement de sondes fluorescentes

Les caractéristiques structurelles de ce composé permettent la synthèse de dérivés fluorescents, qui peuvent être utilisés comme sondes dans des essais biochimiques. Ces sondes peuvent aider à visualiser les composants cellulaires ou à détecter des biomolécules spécifiques, contribuant ainsi à la compréhension des fonctions cellulaires et des mécanismes des maladies .

Potentiel thérapeutique dans l'inhibition de la dihydrofolate réductase

La dihydrofolate réductase (DHFR) est une enzyme clé de la voie du métabolisme du folate, et son inhibition a des implications thérapeutiques dans le traitement du cancer. Les dérivés de ce composé ont montré qu'ils inhibaient la DHFR, ce qui indique son potentiel en tant que composé principal pour le développement de nouveaux agents antitumoraux .

Analyse Biochimique

Biochemical Properties

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. For instance, it has been observed to interact with Src-family tyrosine kinases, which are involved in the regulation of cell growth and differentiation . The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrate.

Cellular Effects

The effects of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Src-family tyrosine kinases, this compound can alter the phosphorylation status of various downstream proteins, leading to changes in cell proliferation, apoptosis, and migration . Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of kinases. This competition prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity . The compound’s structure allows it to fit precisely into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting the enzyme’s function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Over extended periods, however, degradation products may form, potentially altering its efficacy and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target kinases, leading to prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been noted, where a minimal effective dose is required to achieve significant biochemical and cellular changes, while doses above this threshold can lead to toxicity and adverse outcomes.

Metabolic Pathways

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity or be excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine derivatives, under controlled conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the pyrazolo[3,4-d]pyrimidine core using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted pyrazolopyrimidines, depending on the specific reaction conditions and

Propriétés

IUPAC Name |

2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBAYHPGAUAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

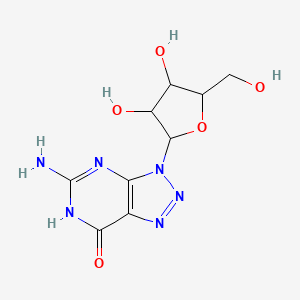

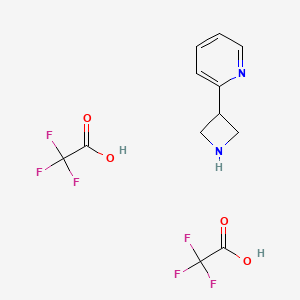

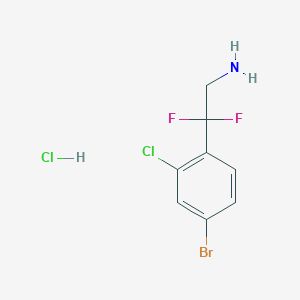

![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)

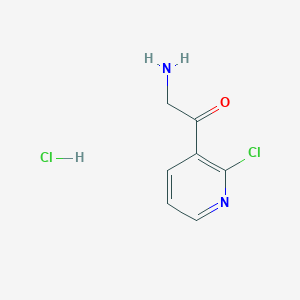

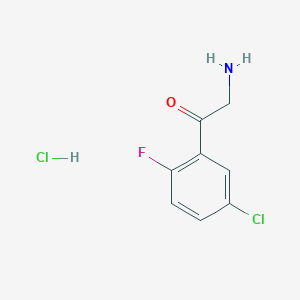

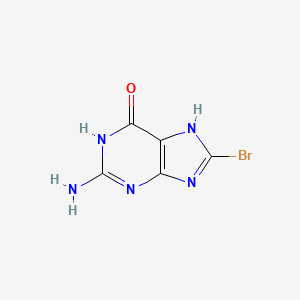

![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)

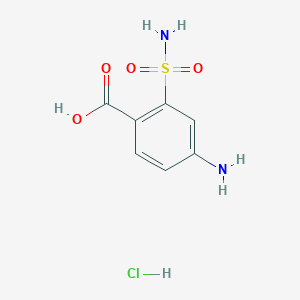

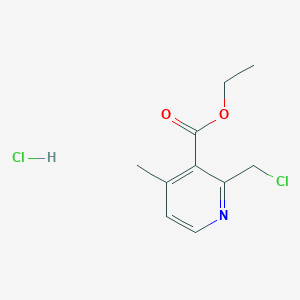

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)